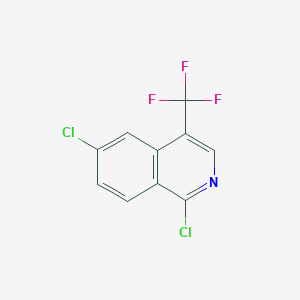

1,6-Dichloro-4-(trifluoromethyl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H4Cl2F3N and a molecular weight of 266.05 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

1,6-Dichloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the formation of carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Dichloro-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.

Mechanism of Action

The mechanism of action of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:

1,3-Dichloro-6-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.

Other Fluorinated Isoquinolines: Various fluorinated isoquinolines have been synthesized and studied for their unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties.

Biological Activity

1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C10H5Cl2F3N

- Molecular Weight : Approximately 263.06 g/mol

- Functional Groups : Two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring.

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest for various therapeutic applications.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can act against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values suggest potency against Gram-positive bacteria, with specific derivatives showing effective bactericidal action against strains like Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| This compound | Enterococcus faecalis | 62.5 - 125 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Isoquinoline derivatives are known to interfere with cellular signaling pathways associated with cancer progression. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines .

- Case Study : In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects through the induction of apoptosis and inhibition of tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria .

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death .

Structure-Activity Relationship (SAR)

The efficacy of isoquinoline derivatives is often influenced by their structural features. The introduction of electronegative substituents like trifluoromethyl or chlorine at specific positions on the isoquinoline ring has been shown to enhance biological activity.

Key Findings from SAR Studies

- Trifluoromethyl Group : Enhances lipophilicity and biological potency.

- Chlorine Substituents : Affect the interaction with biological targets, potentially increasing selectivity and reducing toxicity.

Properties

Molecular Formula |

C10H4Cl2F3N |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

1,6-dichloro-4-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)8(10(13,14)15)4-16-9(6)12/h1-4H |

InChI Key |

YODZIVQOVRKIHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.